molecular formula C10H18ClF2NO B6177476 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride CAS No. 2551118-64-8

1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride

Cat. No.: B6177476
CAS No.: 2551118-64-8
M. Wt: 241.7
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Description

1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₇F₂NO·HCl and a molecular weight of 241.71 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a difluoro group and an oxaspiro ring. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions to form the oxaspiro ring. Subsequent fluorination steps introduce the difluoro groups at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at specific sites on the spirocyclic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Substituted derivatives with different substituents on the spirocyclic ring.

Scientific Research Applications

1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic chemistry.

  • Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules.

  • Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride can be compared to other similar compounds, such as:

  • {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but lacks the difluoro groups.

  • 1-{8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanamine hydrochloride: This compound has a different substitution pattern on the spirocyclic ring.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2551118-64-8

Molecular Formula

C10H18ClF2NO

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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